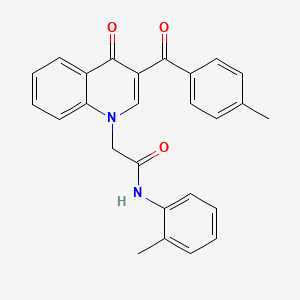

Benzyl(1-propylbenzimidazol-2-yl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

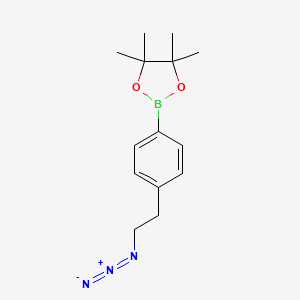

Benzyl(1-propylbenzimidazol-2-yl)amine is a derivative of benzimidazole, which is an aromatic organic compound that contains a benzene ring fused to an imidazole ring . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives like this compound often involves amination (arylation) processes . In one method, aromatic aldehydes undergo an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . Another method involves a palladium-catalyzed carbonylative aminohomologation reaction for the direct aminomethylation of aryl halides .Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . The benzimidazole pharmacophore resembles naturally occurring purine nucleotides .Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions. For instance, they can undergo amination (arylation) where aromatic aldehydes undergo an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines .Physical And Chemical Properties Analysis

Amines, such as this compound, typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Benzimidazole derivatives are often used in catalysis to facilitate various chemical reactions. For example, palladium/imidazolium salt systems have been utilized in the amination reactions of aryl halides with nitrogen-containing reagents, demonstrating the potential of such compounds in complex organic synthesis processes (Grasa et al., 2001). Similarly, ruthenium-NHC (N-heterocyclic carbene) catalysts based on benzimidazolin-2-ylidene ligands have been shown to selectively catalyze dehydrogenative amidation and amination reactions, highlighting their versatility in organic synthesis (Xiao-Wei Xie & Huynh, 2015).

Material Science

In materials science, benzimidazole derivatives have found applications in the development of electroluminescent materials and pH sensors. Benzo[a]aceanthrylene-cored compounds encapsulated with peripheral arylamines, for instance, have shown promise in creating red-emitting electroluminescent devices (Huang et al., 2003). Furthermore, derivatives of 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine have demonstrated high chemosensor activity towards hydrogen cations, suggesting their utility in pH sensing applications (Tolpygin et al., 2012).

Pharmacology

Although the request specified the exclusion of information related to drug use, dosage, and side effects, it's worth noting that benzimidazole compounds often have pharmacological significance. For example, 2-(4-aminophenyl)benzothiazoles, structurally related to benzimidazoles, have been explored for their antitumor properties, underlining the potential of benzimidazole derivatives in medicinal chemistry (Bradshaw et al., 2002).

Corrosion Inhibition

Benzimidazole derivatives have also been investigated for their role in corrosion inhibition, showcasing their application in protecting metals in acidic environments. For instance, novel benzimidazole derivatives have been studied as inhibitors for mild steel in acidic media, demonstrating their potential in industrial applications (Tang et al., 2013).

Mecanismo De Acción

Target of Action

Benzyl(1-propylbenzimidazol-2-yl)amine is a complex organic compound that may interact with various targets in the body. Benzylamines, in general, have been known to interact with enzymes like trypsin .

Mode of Action

Benzylamines can undergo reactions such as n-alkylation with alcohols, a process that involves the transfer of an alkyl group from the alcohol to the amine . This reaction is facilitated by a catalyst and results in the formation of a new carbon-nitrogen bond .

Biochemical Pathways

Benzylamines can potentially influence the activity of enzymes like trypsin . Trypsin is a serine protease involved in digestion, and its inhibition can affect protein metabolism .

Result of Action

The interaction of benzylamines with enzymes like trypsin can potentially influence protein metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other substances that can interact with the compound, and temperature . For instance, the N-alkylation of amines with alcohols, a reaction that benzylamines can undergo, is facilitated by a catalyst and can be influenced by the reaction conditions .

Safety and Hazards

While specific safety data for Benzyl(1-propylbenzimidazol-2-yl)amine is not available, it’s important to note that chemicals should be handled with care. For instance, Benzylamine, a related compound, is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Direcciones Futuras

Benzimidazole and its derivatives are being studied for their potential role in cancer therapeutics, from traditional to precision medicine . They have shown promising therapeutic potential, and their synthesis has garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties .

Propiedades

IUPAC Name |

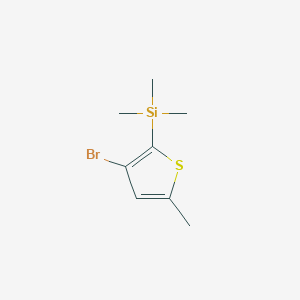

N-benzyl-1-propylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-2-12-20-16-11-7-6-10-15(16)19-17(20)18-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNVCPOTVMCICX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3015428.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3015431.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3015434.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)

![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)

![2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine](/img/structure/B3015446.png)